![molecular formula C21H22N2O2 B2995506 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide CAS No. 898423-73-9](/img/structure/B2995506.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a dihydroquinoline group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the dihydroquinoline ring, followed by the introduction of the cyclopropanecarbonyl and benzamide groups .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The cyclopropanecarbonyl group consists of a three-membered ring with a carbonyl group. The dihydroquinoline group is a heterocyclic compound with a nitrogen atom in the ring. The benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl, amide, and aromatic groups. These groups could potentially undergo a variety of reactions, including nucleophilic addition or substitution, condensation, and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl, amide, and aromatic groups could potentially affect its polarity, solubility, and reactivity.Scientific Research Applications
Psycho- and Neurotropic Properties
Research into similar compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has revealed notable psycho- and neurotropic effects. These effects include sedative properties and considerable anti-amnesic and antihypoxic activity, making them promising candidates for psychoactive compound studies (Podolsky, Shtrygol’, & Zubkov, 2017).
Cancer Treatment Potential
Certain N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives have shown effectiveness as photodynamic therapy (PDT) photosensitizers against cancer cells. These compounds, such as Re(I) tricarbonyl [N,N-bis(quinolin-2-ylmethyl)amino]-4-butane-1-amine, exhibit strong singlet oxygen generation and DNA photo-cleavage properties, making them potential candidates for targeted cancer therapies (Leonidova et al., 2014).
HIV-1 Integrase Inhibitors
Compounds similar to the one , like 3-[(N-cycloalkylbenzamido)methyl]-2-quinolones, have been identified as potential HIV-1 integrase inhibitors. These compounds demonstrate selective inhibition of HIV-1 integrase, highlighting their potential as antiviral agents (Sekgota et al., 2017).
Antimicrobial Activity
Studies have shown that certain quinoxaline derivatives exhibit antimicrobial properties. For instance, 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines have displayed effective antimicrobial activity in vitro, suggesting their use in treating bacterial infections (Refaat, Moneer, & Khalil, 2004).
Corrosion Inhibition
5-N-((alkylamino)methyl)quinolin-8-ol analogs have been investigated for their ability to inhibit corrosion in certain steel types in acidic environments. These compounds have demonstrated significant efficacy in protecting against corrosion, indicating their potential application in material science and engineering (Faydy et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-5-2-3-7-18(14)20(24)22-17-11-10-15-6-4-12-23(19(15)13-17)21(25)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWXPSYPVCPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.